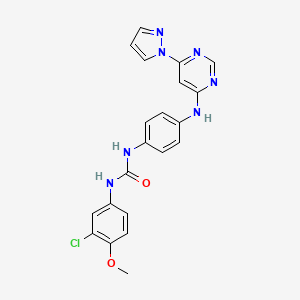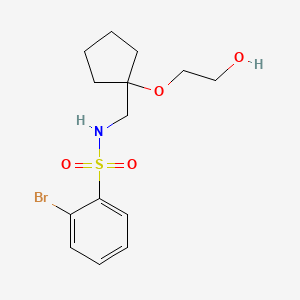![molecular formula C16H13F3N4O3S B2914674 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1903290-00-5](/img/structure/B2914674.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that attracts considerable attention in various scientific fields due to its complex structure and unique chemical properties. The compound consists of several functional groups, each contributing to its overall reactivity and interaction with other substances. The trifluoromethyl group and the sulfonamide moiety are particularly notable for their roles in medicinal chemistry, providing enhanced stability and biological activity.
準備方法
Synthetic routes and reaction conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzo[d][1,2,3]triazinone core This is achieved through a cyclization reaction of appropriate precursors under controlled conditions, often using a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide
Industrial production methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure uniform reaction conditions and high yield. Catalysts may be employed to accelerate specific steps, and optimization of reaction parameters like temperature, pressure, and solvent composition is crucial for efficient large-scale synthesis.
化学反応の分析
Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions, due to the presence of multiple reactive sites.
Common reagents and conditions used in these reactions:
Oxidation: The nitrogen-containing heterocycle may be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Selective reduction of the carbonyl group can be achieved using mild reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic aromatic substitution with suitable nucleophiles under basic conditions.
Major products formed from these reactions: The products vary depending on the specific reaction, but common derivatives include hydroxylated, alkylated, or aminated versions of the original compound.
科学的研究の応用
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide finds applications across multiple research domains:
Chemistry: Used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology: Explored for its potential as a biochemical probe due to its unique reactivity and stability.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Applied in the formulation of specialized materials due to its stability and reactivity.
作用機序
The compound's mechanism of action in biological systems involves its interaction with specific molecular targets, which could include enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the sulfonamide group can form strong hydrogen bonds with biological macromolecules. These interactions lead to the modulation of biochemical pathways, influencing processes like signal transduction and gene expression.
類似化合物との比較
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct properties compared to similar compounds.
Similar compounds:
Benzo[d][1,2,3]triazinones: Differ mainly in their substituents and overall reactivity.
Trifluoromethylbenzenesulfonamides: While they share the trifluoromethyl and sulfonamide groups, the presence of the triazinone core in the compound of interest provides additional reactivity and stability.
This compound is a complex compound with multifaceted applications in scientific research, driven by its unique chemical structure and versatile reactivity.
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3S/c17-16(18,19)11-4-3-5-12(10-11)27(25,26)20-8-9-23-15(24)13-6-1-2-7-14(13)21-22-23/h1-7,10,20H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKARCRWFWWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-amino-1-[(2-chlorophenyl)methyl]-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]pyran]-3'-carbonitrile](/img/structure/B2914594.png)

![3-tert-butyl-1-heptyl-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2914597.png)
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2914598.png)
![2-chloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2914599.png)
![Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate](/img/structure/B2914600.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2914605.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2914606.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-8-(4-phenylpiperazine-1-carbonyl)-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2914608.png)


